1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol
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Overview
Description
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of thiazolo[3,2-a]benzimidazole and trinitrophenol. Thiazolo[3,2-a]benzimidazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole derivatives typically involves the cyclization of 2-mercaptobenzimidazole with various ketones under acidic conditions. For example, the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid and sulfuric acid yields 2-benzimidazolylthioacetophenone derivatives, which can be further cyclized to form thiazolo[3,2-a]benzimidazoles using polyphosphoric acid or hydroxy(tosyloxy)iodobenzene .
Industrial Production Methods
Industrial production methods for thiazolo[3,2-a]benzimidazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amino derivatives .
Scientific Research Applications
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . The antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzimidazole ring.
Benzimidazole: Lacks the thiazole ring but shares the benzimidazole core.
Benzothiazole: Contains a thiazole ring fused to a benzene ring, similar to thiazolo[3,2-a]benzimidazole but without the benzimidazole moiety.
Properties
CAS No. |
21303-52-6 |
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Molecular Formula |
C15H11N5O7S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H8N2S.C6H3N3O7/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,5-6H2;1-2,10H |
InChI Key |
DPHRRBHSDCIVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC3=CC=CC=C3N21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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